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Get Quote

Executive Summary
In the study of receptor tyrosine kinases (RTKs), specifically the Discoidin Domain Receptors

(DDR1/DDR2) and Tropomyosin Receptor Kinases (TRKA/B/C), the use of high-quality

chemical probes is paramount to avoid attributing phenotypic effects to off-target inhibition.

DDR-TRK-1 is a potent, Type II kinase inhibitor designed to stabilize the "DFG-out" inactive

conformation of DDR and TRK kinases. To validate biological findings, it must be used

alongside DDR-TRK-1N, a structurally matched negative control.[1] DDR-TRK-1N retains the

physicochemical core of the probe but lacks the specific atomic features required for ATP-

pocket binding, serving as a silent witness to filter out toxicity and off-target noise.

Structural Deconstruction: The "Molecular Switch"
The design logic of this probe pair relies on preserving the scaffold while surgically excising the

hydrogen-bond acceptors critical for kinase engagement.

The Conserved Core (The Scaffold)
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Both compounds utilize a tetrahydroisoquinoline-7-carboxamide backbone. This lipophilic core

ensures that both molecules share similar membrane permeability, metabolic stability, and

solubility profiles. This similarity is crucial; it ensures that any non-specific effects (e.g.,

membrane disruption, efflux pump interaction) observed with the probe are also present in the

control.

The Divergent Domains (The Switch)
The functional difference lies in two specific regions: the Hinge Binder (Head) and the Allosteric

Tail.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.
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Physicochemical Comparison
DDR-TRK-1: MW ~492.5 Da | CLogP ~4.6

DDR-TRK-1N: MW ~508.2 Da | CLogP ~5.6[1]

Note: The slight increase in lipophilicity in the negative control is a common trade-off when

removing polar heteroatoms (Nitrogen) from the hinge binder.

Mechanism of Action & Signaling Pathways
DDR1 is unique among RTKs as it is activated by collagen (not soluble growth factors) and

creates a slow, sustained phosphorylation signal. DDR-TRK-1 inhibits this autophosphorylation.

Pathway Visualization
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The following diagram illustrates the collagen-induced signaling cascade and the specific

intervention point of DDR-TRK-1.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Caption: DDR-TRK-1 intercepts the signaling cascade by stabilizing the inactive dimer,

preventing autophosphorylation. The negative control (1N) fails to engage.

Experimental Protocols for Validation
To ensure scientific integrity, every experiment using DDR-TRK-1 must include a parallel arm

with DDR-TRK-1N.

Protocol: Cellular Target Engagement (Western Blot)
Objective: Confirm that phenotypic effects are due to DDR1 kinase inhibition.

Cell Line: Use cells with high endogenous DDR1 expression (e.g., HCT116, NCI-H23) or

collagen-stimulated epithelial cells.

Seeding: Plate cells at 70% confluence in 6-well plates.

Starvation: Serum-starve cells for 16 hours to reduce basal phosphorylation.

Treatment:
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Arm A (Vehicle): DMSO (0.1%).

Arm B (Probe): DDR-TRK-1 at 1 µM.[2][3][4]

Arm C (Neg Control): DDR-TRK-1N at 1 µM.[2][4]

Note: Pre-incubate compounds for 1 hour.

Stimulation: Add Collagen I (10 µg/mL) for 2–4 hours (DDR1 activation is slow).

Lysis & Blotting: Lyse in RIPA buffer with phosphatase inhibitors. Blot for p-DDR1 (Tyr792)

and Total DDR1.

Interpretation:

Valid Result: Signal disappears in Arm B but remains strong in Arm A and Arm C.

Off-Target Toxicity: If Arm C (Neg Control) shows reduced cell viability or pathway

inhibition, the effect is likely not driven by DDR1 kinase activity.

Recommended Concentration
Cellular Assays: 1 µM is the recommended standard.[5] This concentration is sufficient to

fully inhibit DDR1 (IC50 ~10 nM) and TRK (IC50 ~10-50 nM) without engaging lower-affinity

off-targets like CDK11 (IC50 ~370 nM).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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